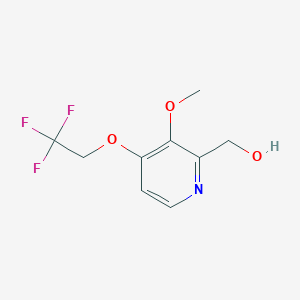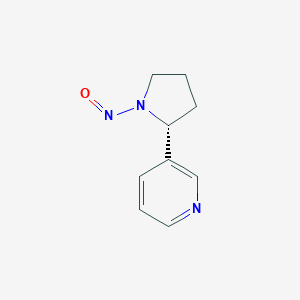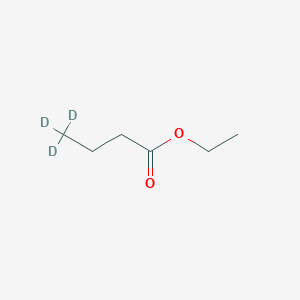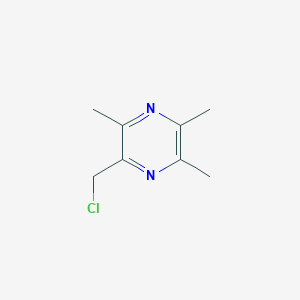
2-Chloromethyl-3,5,6-trimethyl-pyrazine
描述
2-Chloromethyl-3,5,6-trimethyl-pyrazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrazine derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
作用机制
The mechanism of action of 2-Chloromethyl-3,5,6-trimethyl-pyrazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to interact with a variety of proteins and enzymes, including the MAPK/ERK signaling pathway and the NF-κB signaling pathway. By modulating these pathways, 2-Chloromethyl-3,5,6-trimethyl-pyrazine is able to exert its biochemical and physiological effects.
生化和生理效应
2-Chloromethyl-3,5,6-trimethyl-pyrazine has been found to have a variety of biochemical and physiological effects, including:
- Anti-cancer properties: This compound has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer treatments.
- Neuroprotective effects: 2-Chloromethyl-3,5,6-trimethyl-pyrazine has been found to protect neurons from damage and death, making it a potential candidate for the treatment of neurodegenerative diseases.
- Vasodilatory effects: This compound has been found to relax blood vessels, making it a potential candidate for the treatment of hypertension and other cardiovascular diseases.
实验室实验的优点和局限性
2-Chloromethyl-3,5,6-trimethyl-pyrazine has several advantages and limitations for lab experiments. Some of the advantages include:
- High yield and purity: The synthesis method for 2-Chloromethyl-3,5,6-trimethyl-pyrazine produces the compound in high yield and purity, making it a reliable source for scientific research purposes.
- Versatility: This compound has been found to have a variety of biochemical and physiological effects, making it a versatile candidate for research in multiple areas.
Some of the limitations of 2-Chloromethyl-3,5,6-trimethyl-pyrazine for lab experiments include:
- Limited research: While this compound has been studied extensively, there is still much to learn about its mechanism of action and potential applications.
- Potential toxicity: Like many chemical compounds, 2-Chloromethyl-3,5,6-trimethyl-pyrazine has the potential to be toxic in high doses, making it important to use caution when handling and using this compound in lab experiments.
未来方向
There are several future directions for research on 2-Chloromethyl-3,5,6-trimethyl-pyrazine. Some of these directions include:
- Further investigation of its anti-cancer properties: While 2-Chloromethyl-3,5,6-trimethyl-pyrazine has been found to have anti-cancer properties, more research is needed to determine its potential as a cancer treatment.
- Development of new neuroprotective treatments: 2-Chloromethyl-3,5,6-trimethyl-pyrazine has shown promise as a neuroprotective agent, making it a potential candidate for the development of new treatments for neurodegenerative diseases.
- Investigation of its potential as a cardiovascular treatment: 2-Chloromethyl-3,5,6-trimethyl-pyrazine has been found to have vasodilatory effects, making it a potential candidate for the treatment of hypertension and other cardiovascular diseases. Further research is needed to determine its potential as a cardiovascular treatment.
In conclusion, 2-Chloromethyl-3,5,6-trimethyl-pyrazine is a promising compound for scientific research due to its versatility and potential applications in multiple areas. While there is still much to learn about this compound, it has already shown promise as a potential treatment for cancer, neurodegenerative diseases, and cardiovascular diseases. Continued research on 2-Chloromethyl-3,5,6-trimethyl-pyrazine is needed to fully understand its mechanism of action and potential applications.
科学研究应用
2-Chloromethyl-3,5,6-trimethyl-pyrazine has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. Some of the areas of research that 2-Chloromethyl-3,5,6-trimethyl-pyrazine has been studied in include:
- Cancer research: 2-Chloromethyl-3,5,6-trimethyl-pyrazine has been found to have anti-cancer properties, making it a potential candidate for the development of new cancer treatments.
- Neurological research: This compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Cardiovascular research: 2-Chloromethyl-3,5,6-trimethyl-pyrazine has been found to have vasodilatory effects, making it a potential candidate for the treatment of cardiovascular diseases such as hypertension.
属性
CAS 编号 |
123624-90-8 |
|---|---|
产品名称 |
2-Chloromethyl-3,5,6-trimethyl-pyrazine |
分子式 |
C8H11ClN2 |
分子量 |
170.64 g/mol |
IUPAC 名称 |
2-(chloromethyl)-3,5,6-trimethylpyrazine |
InChI |
InChI=1S/C8H11ClN2/c1-5-6(2)11-8(4-9)7(3)10-5/h4H2,1-3H3 |
InChI 键 |
NNXBZTOMYBIUGR-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C(=N1)C)CCl)C |
规范 SMILES |
CC1=C(N=C(C(=N1)C)CCl)C |
同义词 |
2-(CHLOROMETHYL)-3,5,6-TRIMETHYLPYRAZINE |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

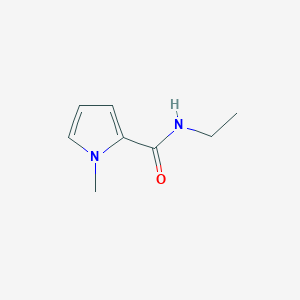
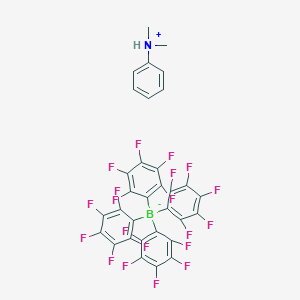
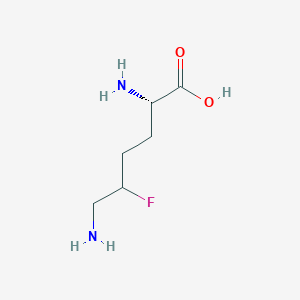
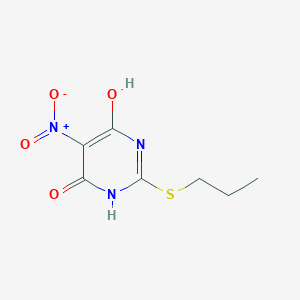
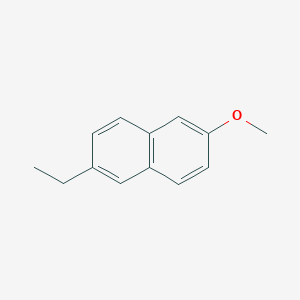
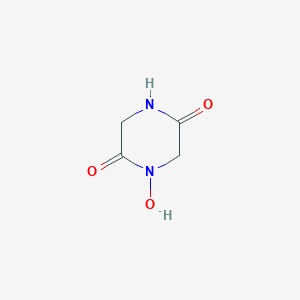

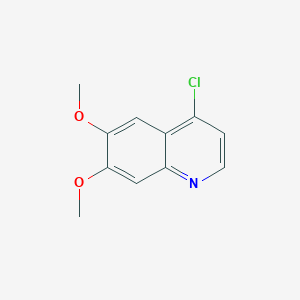
![[(E,2S,3R)-3-hydroxy-2-[12-(pyren-1-ylsulfonylamino)dodecanoylamino]heptadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44220.png)
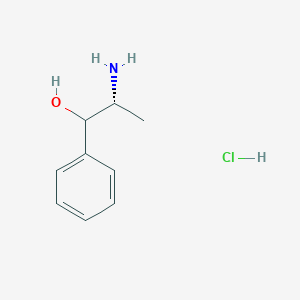
![3-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B44226.png)
